GAT1 Inhibitory Potency vs. Tiagabine: Comparable Nanomolar Affinity with Distinct Structural Scaffold
The target compound exhibits potent inhibition of the GABA transporter GAT1 with an IC50 of 60 nM in rat brain synaptosomes and 55 nM in mouse GAT1 expressed in HEK293 cells [1]. This potency is comparable to the clinically approved GAT1 inhibitor tiagabine, which demonstrates IC50 values ranging from 67 nM in synaptosomes to 800 nM (0.8 µM) in recombinant GAT1 assays . Unlike tiagabine, a nipecotic acid derivative, 4-hydroxy-4-(4-methoxyphenyl)butanoic acid provides a distinct 4-aryl-4-hydroxybutanoic acid scaffold that offers alternative intellectual property positioning and different physicochemical properties for derivative synthesis [2].
| Evidence Dimension | GAT1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 60 nM (rat synaptosomes); 55 nM (mouse GAT1 in HEK293 cells) |
| Comparator Or Baseline | Tiagabine: 67 nM (rat synaptosomes); 800 nM (recombinant GAT1) |
| Quantified Difference | Comparable (within 1.1-1.2 fold for synaptosomes; ~14.5-fold more potent in recombinant assay) |
| Conditions | [3H]GABA uptake assay; liquid scintillation counting |
Why This Matters
Confirms the compound can serve as a viable starting point for developing novel GAT1 inhibitors with patent-distinct chemical matter relative to established nipecotic acid-based drugs.
- [1] BindingDB. BDBM50426072 (CHEMBL1190520). IC50 = 60 nM (rat GAT1 synaptosomes), 55 nM (mouse GAT1). View Source
- [2] Zhao X, et al. Bioorg Med Chem. 2013;21(2):470-484. View Source
